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Iso Sildenafil-d3

Cat. No.: B13830896
M. Wt: 477.6 g/mol
InChI Key: AEHJOHLAUWUPQW-HPRDVNIFSA-N
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Description

Significance of Deuterated Analogs in Analytical Chemistry and Biomedical Sciences

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are of particular importance in analytical chemistry and the biomedical sciences. alfa-chemistry.com This substitution, known as deuteration, can lead to a number of advantageous changes in a molecule's properties. nih.gov

In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). adventchembio.comresearchgate.net Because they are chemically and structurally almost identical to their non-deuterated counterparts, they exhibit very similar behavior during sample preparation and analysis, such as extraction recovery and chromatographic retention time. researchgate.net However, their slightly higher molecular weight allows for precise differentiation by mass spectrometry, leading to more accurate and reliable quantification of the target analyte in complex biological matrices like blood, plasma, or urine. researchgate.netveeprho.com

In the biomedical sciences, deuteration is a key strategy in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions at the site of deuteration, potentially leading to a longer half-life, reduced clearance rates, and an altered pharmacokinetic profile of a drug. symeres.comresearchgate.netzeochem.com This property is also exploited to investigate the metabolic pathways of drugs and to understand how they are absorbed, distributed, metabolized, and excreted (ADME) by the body. diagnosticsworldnews.comnih.govacs.org Furthermore, by strategically placing deuterium atoms, researchers can sometimes mitigate the formation of toxic metabolites. nih.govacs.org

Overview of Iso Sildenafil-d3 within the Context of Sildenafil (B151) Research Analogs

Sildenafil, the active ingredient in Viagra®, is a well-known phosphodiesterase type 5 (PDE5) inhibitor. pharmaffiliates.comresearchgate.net In the field of pharmaceutical research and analysis, a number of sildenafil analogs and related substances are used. These include impurities that can arise during the manufacturing process, metabolites that are formed in the body, and specifically synthesized analogs for research purposes. pharmaffiliates.comsynzeal.com

This compound is a deuterated analog of Iso Sildenafil. cymitquimica.com Iso Sildenafil itself is an isomer of Sildenafil, meaning it has the same molecular formula and weight but a different structural arrangement. synzeal.comalentris.org The "d3" in this compound signifies that three hydrogen atoms in the molecule have been replaced by deuterium atoms. cymitquimica.com Specifically, in the related compound Sildenafil-d3, this deuteration is on the N-methyl group of the piperazine (B1678402) ring. nih.gov

Within the landscape of sildenafil research analogs, this compound serves primarily as an internal standard for analytical testing. Its structural similarity to sildenafil and its isomers, combined with its distinct mass due to the deuterium atoms, makes it an ideal tool for accurately quantifying these compounds in various samples. This is crucial for studies such as pharmacokinetic research, metabolism studies, and the analysis of counterfeit or herbal products that may be adulterated with sildenafil or its analogs. veeprho.comcore.ac.uk

Academic Research Trajectories for this compound and Related Deuterated Compounds

The primary application of this compound and other deuterated sildenafil analogs, such as Sildenafil-d3, is as internal standards in quantitative analytical methods. veeprho.comcphi-online.com Research in this area focuses on developing and validating highly sensitive and specific assays, typically using LC-MS/MS, for the determination of sildenafil and its metabolites in biological fluids. oup.com These methods are essential for a variety of studies, including:

Pharmacokinetic Studies: Accurately measuring the concentration of sildenafil and its metabolites over time in plasma or saliva to understand its absorption, distribution, metabolism, and excretion. veeprho.comoup.com

Metabolism Studies: Identifying and quantifying the metabolites of sildenafil, such as N-desmethyl sildenafil, to better understand its biotransformation pathways. nih.gov

Forensic and Clinical Toxicology: Detecting and quantifying sildenafil and its analogs in cases of suspected overdose or in the analysis of seized illicit products. researchgate.net

Environmental Analysis: Monitoring the presence and fate of sildenafil and its transformation products in wastewater and the environment. nih.gov

Beyond its use as an internal standard, the broader field of deuterated compounds points to other potential research trajectories. The kinetic isotope effect, which can alter the metabolic profile of a drug, is a major area of investigation in drug discovery. nih.gov Researchers are exploring how deuteration can be used to create "metabolically-switched" versions of existing drugs with improved pharmacokinetic properties and potentially enhanced safety and efficacy. nih.govresearchgate.net While this line of research is more established for other drugs, the principles could theoretically be applied to the development of novel deuterated sildenafil analogs with modified therapeutic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N6O4S B13830896 Iso Sildenafil-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N6O4S

Molecular Weight

477.6 g/mol

IUPAC Name

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3

InChI Key

AEHJOHLAUWUPQW-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(N(N=C4C(=O)N3)C)CCC

Canonical SMILES

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Iso Sildenafil D3

Chemical Synthesis Pathways for Iso Sildenafil (B151) Precursors

The synthesis of Iso Sildenafil-d3 commences with the preparation of its non-labeled precursors. The core structure of Iso Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one ring system. Key precursors required for the assembly of this scaffold include 1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride. xinnuopharma.compharmaffiliates.comchemicalbook.inpharmacompass.com

The synthesis of the pyrazolopyrimidinone (B8486647) core often starts from simpler building blocks. One common route involves the reaction of a diketoester with hydrazine (B178648) to form the pyrazole (B372694) ring. ic.ac.uk This is followed by N-methylation and subsequent functional group manipulations to yield the desired pyrazole derivative. ic.ac.ukmdpi.com For instance, 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide can be cyclized to form 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. prepchem.com Alternative methods for constructing the pyrazolo[4,3-d]pyrimidin-7-one ring system have also been developed, some utilizing arylacetic acid as an acyl source in aqueous media. researchgate.netrsc.org

Another crucial precursor is the sulfonyl chloride derivative. The synthesis of 4-ethoxybenzenesulfonyl chloride can be achieved through the chlorosulfonation of phenetole (B1680304) (ethoxybenzene). chemdad.comchemicalbook.com More complex derivatives, such as 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, are synthesized by reacting the corresponding pyrazolopyrimidinone with chlorosulfonic acid. xinnuopharma.comresearchgate.net The reaction conditions for this step are critical to achieve selective chlorosulfonylation at the desired position on the phenyl ring. ic.ac.uk

Deuteration Techniques for the Regioselective Incorporation of Deuterium (B1214612) Atoms into Iso Sildenafil

The introduction of deuterium atoms at specific positions within the Iso Sildenafil molecule is a key step in the synthesis of this compound. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium. In the case of this compound, this labeling is typically on the N-methyl group of the piperazine (B1678402) ring.

Regioselective deuteration can be achieved through various methods. One common strategy is to use a deuterated reagent during the synthesis. For the N-methyl group, deuterated methyl iodide (CD3I) is a frequently used reagent for introducing a trideuteromethyl group. d-nb.infonih.gov The N-methylation of the piperazine precursor with CD3I would lead to the desired this compound.

Other deuteration techniques include catalytic hydrogen-deuterium exchange reactions. nih.govacs.orgmdpi.com These methods often employ a catalyst, such as palladium on carbon (Pd/C) or a silver salt, in the presence of a deuterium source like deuterium oxide (D2O). nih.govmarquette.edu The choice of catalyst and reaction conditions can influence the regioselectivity of the deuterium incorporation. For instance, specific palladium catalysts with tailored ligands have been shown to enable the regioselective deuteration of complex molecules. acs.orgthieme-connect.com While these methods are powerful, direct deuteration of the final Iso Sildenafil molecule might lead to exchange at multiple sites. Therefore, introducing the deuterium label at an earlier stage of the synthesis using a deuterated building block is often the preferred and more controlled approach.

Purification and Characterization of Isotopic Purity for Research Grade this compound

Following the synthesis and deuteration, the resulting this compound must be rigorously purified and characterized to ensure it meets the standards for research-grade material. The primary goals are to remove any chemical impurities and to determine the isotopic purity and enrichment. acs.orgbiorxiv.org

Purification: High-performance liquid chromatography (HPLC) is a standard and effective technique for purifying isotopically labeled compounds. windows.netacs.orgnih.govoup.com By selecting an appropriate column and mobile phase, this compound can be separated from unreacted starting materials, non-deuterated Iso Sildenafil, and other byproducts. The purity of the collected fractions is typically assessed by re-analysis using HPLC with UV detection. acs.orgnih.gov

Characterization and Isotopic Purity Determination:

The structural integrity and isotopic enrichment of the purified this compound are confirmed using a combination of analytical techniques. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of the labeled compound, which confirms the incorporation of the deuterium atoms. almacgroup.comalmacgroup.comresearchgate.net By comparing the mass spectra of the labeled and unlabeled compounds, the degree of deuteration can be quantified. nih.govacs.org The isotopic distribution in the mass spectrum provides a direct measure of the percentage of molecules that are fully deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0). almacgroup.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of chemical and isotopic purity. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential technique for characterizing isotopically labeled compounds. omicronbio.comnih.govsigmaaldrich.comacs.org While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ¹³C NMR can also provide valuable information. For this compound, the absence of a proton signal for the N-methyl group in the ¹H NMR spectrum would indicate successful deuteration. NMR-based assays can be highly quantitative for determining isotopic enrichment levels. omicronbio.com

The combination of these purification and characterization methods ensures that the final this compound product is of high chemical and isotopic purity, making it suitable for its intended research applications. rsc.orgscispace.com

Advanced Analytical Methodologies Employing Iso Sildenafil D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development for Sildenafil (B151) and Analog Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of sildenafil and its metabolites due to its high selectivity, sensitivity, and reproducibility. psu.eduitmedicalteam.pl The use of a stable isotope-labeled internal standard like Iso Sildenafil-d3 is a cornerstone of these methods, ensuring accurate quantification by compensating for variations in sample preparation and instrument response. veeprho.comcphi-online.com

Numerous LC-MS/MS methods have been developed for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices such as human plasma. psu.eduoup.comnih.govnih.gov These methods are essential for pharmacokinetic studies, enabling the detailed characterization of the drug's absorption, distribution, metabolism, and excretion. oup.comnih.govnih.gov The high sensitivity of LC-MS/MS allows for the detection of low concentrations of these compounds, which is critical for accurately defining their pharmacokinetic profiles. oup.com

The versatility of LC-MS/MS extends to the analysis of a wide range of sildenafil analogues, including those found as undeclared ingredients in counterfeit products. core.ac.ukresearchgate.net The ability to identify and quantify these analogues is vital for regulatory enforcement and public health protection. core.ac.uk Furthermore, LC-MS/MS methods have been successfully applied to diverse and challenging matrices, including postmortem specimens, highlighting the robustness of this analytical technique. bts.gov

Here is an interactive data table summarizing key aspects of various LC-MS/MS methods for sildenafil and its analogs:

Optimization of Chromatographic Separation Parameters for this compound and Related Compounds

Achieving optimal chromatographic separation is fundamental to the accuracy and reliability of LC-MS/MS analysis. This involves the careful selection and refinement of several parameters to ensure that this compound and the analytes of interest are well-resolved from each other and from potential matrix interferences.

Key chromatographic parameters that are typically optimized include:

Column Chemistry: Reversed-phase columns, particularly C18 columns, are widely used for the separation of sildenafil and its analogues. psu.edunih.govcore.ac.uk The choice of a specific C18 column can influence selectivity and peak shape.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). psu.educore.ac.ukjst.go.jp The ratio of these components can be delivered in either an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation. psu.edunih.gov For instance, an isocratic mobile phase of 10 mM ammonium acetate and acetonitrile (5/95 v/v) has been used effectively. psu.edu In other methods, a gradient elution with water and a mixture of acetonitrile and methanol (both containing formic acid) has been employed. oup.com

Flow Rate: The flow rate of the mobile phase through the column affects retention times and peak widths. Flow rates are typically optimized to provide a balance between analysis time and separation efficiency, with rates around 0.2 mL/min to 1.0 mL/min being common. itmedicalteam.plcore.ac.uk

Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times and can also improve peak shape and separation efficiency. core.ac.uk

The goal of this optimization is to achieve symmetrical peak shapes and adequate resolution between all compounds of interest, which is crucial for accurate integration and quantification. asianpubs.org

Mass Spectrometric Detection Techniques and Ionization Efficiency Considerations for Deuterated Sildenafil Analogs

Mass spectrometric detection is the key to the high selectivity and sensitivity of LC-MS/MS methods. For sildenafil and its deuterated analogues like this compound, positive ion electrospray ionization (ESI) is the most commonly employed ionization technique. psu.educore.ac.ukdergipark.org.tr Atmospheric pressure chemical ionization (APCI) has also been used and can sometimes offer advantages in reducing matrix effects. bts.gov

The process involves several critical steps:

Ionization: In the ion source, the analytes are converted into gas-phase ions. For sildenafil and its analogues, this typically results in the formation of a protonated molecule, [M+H]+. core.ac.ukbts.gov

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. In the first stage, the precursor ion (e.g., the [M+H]+ ion of sildenafil or this compound) is selected. This precursor ion is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). In the second stage of mass analysis, the resulting product ions are detected. bts.gov

Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive mode of operation for tandem mass spectrometers. psu.edu In MRM, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, a common transition for sildenafil is m/z 475.2 → m/z 283.4. psu.edu By monitoring these specific transitions, the method can selectively detect the target compounds even in the presence of a complex biological matrix.

The ionization efficiency of the analytes and the internal standard can be influenced by several factors, including the composition of the mobile phase and the settings of the ion source (e.g., capillary voltage, gas temperatures, and gas flows). psu.edudergipark.org.tr Optimizing these parameters is crucial for maximizing the signal response and achieving the desired sensitivity. itmedicalteam.pl The use of a deuterated internal standard like this compound is particularly advantageous because it co-elutes with the analyte and has very similar ionization behavior, which helps to compensate for any variations in ionization efficiency. veeprho.com

Below is an interactive data table detailing the mass spectrometric parameters used in various studies:

Evaluation and Mitigation of Matrix Effects in Quantitative Bioanalysis Utilizing this compound

Matrix effects are a significant challenge in quantitative bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the sample matrix. eijppr.commedipharmsai.com These effects can compromise the accuracy and precision of the analytical method if not properly addressed. nih.gov

The evaluation of matrix effects is a critical component of method validation. A common approach is the post-extraction addition technique, where the response of an analyte in a blank, extracted matrix is compared to the response of the analyte in a pure solvent. researchgate.net Any significant difference indicates the presence of matrix effects.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation. medipharmsai.comroyalsocietypublishing.org HybridSPE, which combines precipitation with SPE, has shown to be effective in reducing phospholipids, a common source of matrix effects in plasma samples. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a powerful way to reduce matrix effects. eijppr.commedipharmsai.com This can involve adjusting the mobile phase gradient or using a different type of chromatography column. medipharmsai.com

Use of a Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to compensate for matrix effects. medipharmsai.com A deuterated internal standard like this compound will ideally co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte response to the internal standard response for quantification, the variability caused by matrix effects can be effectively normalized. nih.gov

Alternative Ionization Techniques: In some cases, switching from ESI to a less matrix-sensitive ionization technique like APCI can be a viable solution. nih.gov

By carefully evaluating and mitigating matrix effects, it is possible to develop robust and reliable LC-MS/MS methods for the quantitative bioanalysis of sildenafil and its analogues using this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Sildenafil Analogs

While LC-MS/MS is the predominant technique for sildenafil analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the identification and confirmation of sildenafil and its analogues in various samples. jst.go.jpresearchgate.net However, the direct analysis of sildenafil and many of its analogues by GC-MS can be challenging due to their relatively low volatility and the presence of polar functional groups. jst.go.jpoak.go.kr

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analytes. oak.go.krnih.gov Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that can significantly improve the chromatographic behavior and sensitivity of these compounds in GC-MS analysis. oak.go.krnih.gov In some cases, derivatization can lead to a 10 to 100-fold increase in signal response compared to the underivatized compounds. researchgate.net

GC-MS methods have been developed for the determination of sildenafil and its metabolite, desmethyl-sildenafil, in whole blood. nih.gov These methods often involve a solid-phase extraction step for sample clean-up, followed by derivatization before GC-MS analysis. nih.gov The use of a suitable internal standard is also crucial for accurate quantification in GC-MS.

It is important to note that some sildenafil analogues, especially those with hydroxyl groups, may not be detectable by GC-MS without derivatization. oak.go.kr Therefore, the choice of derivatization reagent and reaction conditions is critical for the successful analysis of a broad range of sildenafil-related compounds by GC-MS.

Rigorous Method Validation Protocols for this compound in Research Matrices

The validation of analytical methods is a critical process that ensures the reliability, reproducibility, and accuracy of the results. For methods employing this compound as an internal standard, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). innovareacademics.inrjptonline.org The validation process encompasses a comprehensive evaluation of several key performance characteristics.

A validated method provides confidence that it is suitable for its intended purpose, whether it be for pharmacokinetic analysis, bioequivalence studies, or the screening of counterfeit products. nih.govnih.gov The validation of a bioanalytical method typically includes the assessment of linearity, precision, accuracy, selectivity, sensitivity (limit of detection and limit of quantitation), recovery, and stability. psu.eduresearchgate.net

The use of a deuterated internal standard like this compound is integral to achieving a robust and reliable method, as it helps to control for variability throughout the analytical process. cphi-online.com

Determination of Linear Dynamic Range and Calibration Curve Characteristics

The linear dynamic range is a critical parameter in method validation, defining the concentration range over which the analytical instrument's response is directly proportional to the analyte's concentration. For methods employing this compound as an internal standard, the linearity of the calibration curve is established by analyzing a series of calibration standards containing known concentrations of Sildenafil and a fixed concentration of this compound.

In a typical LC-MS/MS method for the simultaneous quantification of Sildenafil and its metabolite, N-desmethyl sildenafil, in human plasma, a calibration curve was established over the range of 2.00-1,000 ng/mL. nih.gov The correlation coefficient (r) for such curves is consistently greater than 0.99, indicating a strong linear relationship between the concentration and the peak area ratio of the analyte to the internal standard. nih.govnajah.edu Another study demonstrated linearity for Sildenafil over a concentration range of 1.0–1000.0 ng/mL. researchgate.net

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For Sildenafil, LLOQs have been reported to be as low as 1.0 ng/mL and 1.435 ng/mL in different studies. najah.edunih.gov The upper limit of quantitation (ULOQ) represents the highest concentration within the linear range.

AnalyteInternal StandardLinear Range (ng/mL)Correlation Coefficient (r)LLOQ (ng/mL)Reference
SildenafilSildenafil-d31.435 – 410.023> 0.991.435 najah.edu
SildenafilSildenafil-d82.00 – 1,000> 0.992.00 nih.gov
SildenafilDeuterated sildenafil1.0 – 1000.0> 0.99981.0 researchgate.net
Sildenafil and metabolitesSildenafil-d81.0 – 1000Not specified1.0 nih.gov

Precision, Accuracy, and Recovery Studies for Method Performance

The performance of an analytical method is rigorously assessed through precision, accuracy, and recovery studies. The use of this compound as an internal standard significantly contributes to the high precision and accuracy of these methods by compensating for variations in sample preparation and instrument response.

Precision is evaluated by determining the relative standard deviation (RSD) of replicate measurements. Intra-day precision assesses the variability within a single day, while inter-day precision measures it across different days. For methods quantifying Sildenafil using a deuterated internal standard, intra-day and inter-day RSD values are typically below 10% and often even lower, for example, within 1.5% to 5.1% for Sildenafil. researchgate.netnih.gov

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percentage of recovery. Studies have shown that the accuracy for Sildenafil determination at various concentrations is generally within the range of 85% to 115%. nih.gov For instance, one study reported accuracy for Sildenafil between 86.50% and 105.67%. nih.gov Another reported an accuracy range of 94.61–110.44%. researchgate.net

Recovery studies evaluate the efficiency of the extraction process. The extraction recovery of Sildenafil from biological matrices like plasma is often greater than 85%. nih.gov One study reported a mean extraction recovery of over 90% for Sildenafil and its metabolites. nih.gov The recovery of the internal standard itself, Sildenafil-d3, has been documented to be around 88.31%. najah.edu

ParameterAnalyteInternal StandardFindingReference
Intra-day Precision (%RSD)SildenafilDeuterated sildenafil1.5 to 5.1 researchgate.net
Inter-day Precision (%RSD)SildenafilDeuterated sildenafil2.2 to 3.4 researchgate.net
Intra- and Inter-day Precision (%RSD)Sildenafil and metabolitesSildenafil-d8<10 nih.gov
Accuracy (% Recovery)SildenafilSildenafil-d886.50 - 105.67 nih.gov
Accuracy (% Recovery)SildenafilNot specified94.61 - 110.44 researchgate.net
Extraction Recovery (%)SildenafilNot specified>85 nih.gov
Extraction Recovery (%)Sildenafil and metabolitesSildenafil-d8>90 nih.gov
IS Recovery (%)Sildenafil-d3-88.31 najah.edu

Evaluation of Stability of this compound in Prepared Analytical Samples

The stability of both the analyte and the internal standard in prepared analytical samples is crucial for ensuring the reliability of the results, especially when samples are not analyzed immediately after preparation. Stability studies are conducted under various conditions to mimic potential storage and handling scenarios.

Short-term stability assessments have shown that Sildenafil is stable in the matrix for up to 24 hours at room temperature. najah.edu Processed samples containing Sildenafil have been found to be stable for at least 8 hours before injection into the HPLC system. researchgate.net For longer-term storage, samples are typically kept at low temperatures. One study demonstrated the stability of Sildenafil in plasma for at least one week at 4°C and for three months at -20°C. researchgate.netbts.gov

Freeze-thaw stability is also evaluated to determine the impact of repeated freezing and thawing cycles on the analyte and internal standard. Studies have shown that after three freeze-thaw cycles, the loss of Sildenafil in quality control samples was less than 10%. researchgate.net These stability studies, which inherently include the internal standard, confirm that this compound remains stable under the same conditions as the analyte, ensuring its suitability for quantitative analysis. najah.edu

Pharmacokinetic Research Applications of Iso Sildenafil D3 in Preclinical Animal Models

Strategic Use of Deuterated Analogs in Animal Pharmacokinetic Studies

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a strategic chemical modification used to investigate drug metabolism. This process, known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). The KIE occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break the C-D bond, which can slow down the rate of chemical reactions, including metabolic processes that involve the cleavage of these bonds. bioscientia.deresearchgate.net

In pharmacokinetic studies, this effect is leveraged to probe metabolic pathways. If a drug is metabolized by enzymes that break a specific C-H bond, replacing that hydrogen with deuterium can significantly reduce the rate of metabolism. bioscientia.de This alteration allows researchers to:

Identify sites of metabolism: By observing how deuteration at specific positions on a molecule affects its metabolic profile, scientists can pinpoint the exact sites vulnerable to enzymatic attack.

Prolong drug half-life: Slowing down metabolism can extend the time a drug remains in the body, which can be a desirable therapeutic property. bioscientia.de

Improve pharmacokinetic profiles: Deuteration can lead to reduced variability in drug exposure between individuals and potentially lower the required dose, which can minimize adverse effects. bioscientia.de

The use of deuterated analogs like Iso Sildenafil-d3 is particularly valuable in preclinical animal models. It allows for a detailed examination of how species-specific differences in metabolic enzymes, such as aldehyde oxidase or cytochrome P450, affect the drug's breakdown. researchgate.net By comparing the pharmacokinetics of the deuterated and non-deuterated compounds within the same animal, researchers can eliminate inter-animal variability and gain a clearer understanding of the intrinsic metabolic processes. researchgate.net

Quantification of Sildenafil (B151) and its Metabolites in Various Animal Biofluids and Tissues

Accurate measurement of a drug and its metabolites in biological samples is fundamental to pharmacokinetic analysis. Stable isotope-labeled compounds like this compound serve as ideal internal standards in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrsc.org

When analyzing samples of plasma, blood, or tissue homogenates, a known quantity of the deuterated internal standard (e.g., Sildenafil-d8, a heavily deuterated version) is added at the beginning of the sample preparation process. nih.govrsc.org Because the deuterated standard is chemically identical to the analyte (the non-deuterated drug), it behaves similarly during extraction and ionization processes. However, due to its higher mass, it is distinguishable by the mass spectrometer. rsc.org This co-analysis allows for highly accurate and precise quantification, as any sample loss or variation during the procedure affects both the analyte and the internal standard equally, with the ratio between them remaining constant.

This methodology has been successfully applied to quantify sildenafil and its primary active metabolite, N-desmethyl sildenafil (also known as UK-103,320), in numerous preclinical studies. nih.govfda.gov For instance, research in rats and dogs involved measuring plasma concentrations of both sildenafil and UK-103,320 to determine exposure levels in long-term toxicity studies. fda.govnih.gov These methods are sensitive enough to detect concentrations as low as nanograms per milliliter (ng/mL) in various biological matrices. nih.govbts.gov

Table 1: Reported Plasma Concentrations of Sildenafil and its Metabolite in Preclinical Animal Models

SpeciesSexDose (mg/kg/day)AnalyteMean Plasma Concentration (µg/mL)Time PointStudy Duration
RatMale10Sildenafil0.31 hr post-dose23 days
RatFemale10Sildenafil1.61 hr post-dose23 days
RatMale45Sildenafil1.21 hr post-dose23 days
RatFemale45Sildenafil6.01 hr post-dose23 days
RatMale200Sildenafil4.41 hr post-dose23 days
RatFemale200Sildenafil15.81 hr post-dose23 days
DogM/F20SildenafilNot SpecifiedDay 211 month
DogM/F20UK-103,320Proportion relative to parent <20%Day 211 month
Data sourced from FDA toxicology reviews. fda.gov

Elucidation of Drug Disposition Processes (Absorption, Distribution, Excretion) through Labeled Tracer Studies

To understand the complete disposition of a drug within a biological system, researchers often use labeled tracers. These tracers can be radiolabeled, typically with Carbon-14 ([14C]), or labeled with stable isotopes. By administering the labeled drug to animal models, scientists can track its path through the body, from administration to elimination. nih.gov

Comprehensive pharmacokinetic studies on sildenafil have been conducted in mice, rats, rabbits, and dogs using [14C]-sildenafil. nih.gov These studies revealed key aspects of its ADME profile:

Distribution: Once absorbed, sildenafil distributes into various tissues. The volume of distribution was found to be greater in dogs (5.2 L/kg) compared to rodents and humans (1-2 L/kg), a difference attributed to lower plasma protein binding in dogs. nih.gov

Excretion: The primary route of elimination for sildenafil and its metabolites across all tested species is through the feces. nih.gov This indicates that biliary excretion is the main clearance pathway. Very little to no unchanged drug was found in the excreta, confirming that sildenafil is extensively metabolized before being eliminated. nih.gov

The use of labeled tracers is indispensable for creating a complete picture of a drug's disposition, quantifying the extent of absorption, identifying major routes of elimination, and ensuring that all metabolites are accounted for—a process known as mass balance.

Table 2: Comparative Pharmacokinetic Parameters of Sildenafil in Preclinical Animal Models

SpeciesElimination Half-Life (h)Volume of Distribution (L/kg)Plasma Protein Binding (%)Primary Excretion Route
Mouse0.4 - 1.31 - 294 - 96Feces
Rat0.4 - 1.31 - 294 - 96Feces
Rabbit0.4 - 1.31 - 294 - 96Feces
Dog6.15.284Feces
Data compiled from studies using [14C]-sildenafil. nih.gov

Mechanistic Metabolic Pathway Investigations Utilizing Iso Sildenafil D3

In Vitro Metabolic Studies of Sildenafil (B151) using Liver Microsomal Systems and Recombinant Enzymes

In vitro models are crucial for identifying the primary sites and enzymatic pathways of drug metabolism, providing a controlled environment that mimics physiological conditions. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are extensively used to study the biotransformation of sildenafil. researchgate.netnih.gov These studies have consistently identified N-demethylation as the principal metabolic route for sildenafil, leading to the formation of its major active metabolite, UK-103,320 (N-desmethyl sildenafil). nih.govfda.gov This metabolite retains a similar selectivity profile for PDE enzymes as the parent compound but has an in vitro potency for PDE5 that is approximately 50% of sildenafil. fda.gov

To pinpoint the specific enzymes responsible for this transformation, researchers utilize microsomes that are engineered to express individual human cytochrome P450 (CYP) enzymes, also known as recombinant enzymes. researchgate.netnih.gov By incubating sildenafil with a panel of these specific recombinant CYPs, studies have demonstrated that multiple enzymes can mediate its N-demethylation. nih.govdrugbank.com

Key findings from these in vitro studies include:

Dual-Enzyme Kinetics: The metabolism of sildenafil in human liver microsomes follows a two-enzyme kinetic model, indicating the involvement of at least two different enzymes with distinct affinities for the substrate. researchgate.netnih.gov

Primary Metabolite Formation: Experiments using cDNA-expressed cytochrome P450 enzymes have confirmed that CYP3A4 and CYP2C9 are the main isoforms responsible for the formation of UK-103,320. nih.govdrugbank.com

Concentration-Dependent Metabolism: At lower, clinically relevant concentrations (e.g., 2.5 µM), the high-affinity enzyme (primarily CYP2C9) plays a more significant role, while at higher concentrations (e.g., 250 µM), the low-affinity, high-capacity enzyme (CYP3A4) dominates the metabolic process. researchgate.netnih.gov

The table below summarizes the kinetic parameters observed for sildenafil N-demethylation in human liver microsomes, illustrating the involvement of both a high-affinity/low-capacity and a low-affinity/high-capacity enzyme.

Table 1: Mean Kinetic Parameters for Sildenafil N-demethylation in Human Liver Microsomes

Parameter Enzyme 1 (High-Affinity) Enzyme 2 (Low-Affinity)
Km (µM) 6 (±3) 81 (±45)
Vmax (pmol/min/mg) 22 (±9) 138 (±77)

Data sourced from studies on human liver microsomes, showing the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov

Identification and Structural Elucidation of Sildenafil Metabolites through Isotopic Labeling Strategies

Isotopic labeling is a powerful strategy for the unambiguous identification and quantification of drug metabolites. By replacing one or more atoms in the drug molecule with their heavier, stable isotopes (like deuterium (B1214612) for hydrogen), a labeled analog is created. medchemexpress.com In the case of sildenafil, deuterated versions such as Sildenafil-d8 are used. uran.ua These labeled compounds are chemically identical to the parent drug but have a higher mass, which allows them to be distinguished by mass spectrometry (MS). uran.uaresearchgate.net

This technique is central to metabolic studies for several reasons:

Internal Standards: Deuterated sildenafil and its deuterated metabolite (e.g., N-desmethyl sildenafil-d8) are used as internal standards in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). uran.ua Because the internal standard behaves nearly identically to the analyte during sample preparation (extraction, chromatography) and ionization, it allows for highly accurate and precise measurement of the non-labeled drug and metabolite concentrations in biological samples like blood plasma and urine. uran.uaresearchgate.net

Metabolite Tracking: When a deuterated drug is administered in a study, its metabolites will also contain the deuterium label. This "mass tag" makes it easier to find and identify novel or unexpected metabolites from the complex background of a biological matrix.

Flux Analysis: While not its primary use for sildenafil, in broader metabolic research, isotope labeling helps in metabolic flux analysis, which quantifies the rates of metabolic reactions. nih.gov For instance, an inhibitor like sildenafil can cause the pool size of a metabolite like cGMP to increase while the actual flux (rate of breakdown) through that pathway decreases. nih.gov

The use of stable isotope-labeled internal standards has enabled the development of robust and sensitive LC-MS/MS methods for determining the concentrations of sildenafil and N-desmethyl sildenafil in various biological matrices. uran.uaresearchgate.net

Table 2: Mass-to-Charge (m/z) Ratios Used in LC-MS/MS for Sildenafil and its Labeled Analog

Compound Parent Ion (m/z) Product Ion (m/z)
Sildenafil 475.2 / 475.30 283.4 / 283.10
Sildenafil-d8 483.4 / 483.20 283.4 / 283.10
N-desmethyl sildenafil 461.3 / 461.20 283.4 / 283.10
N-desmethyl sildenafil-d8 469.4 / 469.20 283.4 / 283.10

Data compiled from validated LC-MS/MS methods. The distinct mass of the deuterated parent ions allows for precise quantification. uran.uaresearchgate.net

Role of Cytochrome P450 Isoforms in Sildenafil Biotransformation: Insights from Deuterated Analogs

Combining in vitro enzyme studies with isotopic labeling techniques provides deep insights into the specific roles of Cytochrome P450 (CYP) isoforms in sildenafil's biotransformation. While several CYPs can metabolize sildenafil to some extent, studies consistently show that two isoforms are primarily responsible for its clearance in humans. fda.govijpp.com

The major findings on the roles of CYP isoforms are:

CYP3A4 (Major Route): This isoform is the principal enzyme responsible for the N-demethylation of sildenafil. fda.govdrugbank.com It acts as the low-affinity, high-capacity enzyme. nih.gov Studies estimate that CYP3A4 is responsible for approximately 79% or more of the net clearance of sildenafil. researchgate.netdrugbank.com

CYP2C9 (Minor Route): This isoform serves as the secondary, high-affinity enzyme in sildenafil metabolism. fda.govdrugbank.com Its contribution is more significant at lower sildenafil concentrations and is estimated to account for about 20% of the drug's clearance. researchgate.netdrugbank.com

Deuterated analogs are instrumental in these studies. By using methods reliant on deuterated internal standards, researchers can accurately quantify the formation of N-desmethyl sildenafil when the parent drug is incubated with specific recombinant CYP enzymes. uran.uanih.gov This confirms the metabolic capacity of each isoform. Furthermore, the use of deuterated compounds in drug development can sometimes alter metabolic pathways, potentially reducing metabolism by polymorphic enzymes like CYP2C9 or CYP2D6, though this is a broader concept in drug design. google.com

Table 3: Estimated Contribution of CYP Isoforms to Sildenafil Clearance

CYP Isoform Role Estimated Contribution to Clearance
CYP3A4 Major Route ~79%
CYP2C9 Minor Route ~20%
CYP2C19 Negligible <2%
CYP2D6 Negligible <2%

Data sourced from in vitro studies using human liver microsomes and cDNA-expressed cytochromes. drugbank.com

Investigation of Metabolic Interactions and Enzyme Inhibition/Induction in Animal Models

Animal models are essential for understanding how a drug and its metabolism are affected by other substances (in vivo) and for assessing inter-species differences. Studies on sildenafil have revealed important metabolic interactions and highlighted significant differences between animal models and humans.

Key findings from animal studies include:

Species Differences in Metabolism: In the male rat, the primary enzyme responsible for sildenafil's N-demethylation is CYP2C11, an isoform that is not a major player in human metabolism. nih.gov The rate of metabolite formation in male rat liver microsomes was found to be 11-fold greater than in human liver microsomes. nih.gov This substantial difference limits the direct applicability of the male rat as a metabolic model for sildenafil in humans. nih.gov

Enzyme Inhibition: Co-administration of sildenafil with potent inhibitors of CYP3A4 (the major human metabolic enzyme) is known to significantly reduce sildenafil clearance and increase its plasma concentrations. fda.goveuropa.eu For example, co-administration with the HIV protease inhibitor ritonavir, a strong CYP3A4 inhibitor, resulted in an 11-fold increase in the plasma AUC of sildenafil in human volunteers. europa.eu The nonspecific CYP inhibitor cimetidine (B194882) also caused a 56% increase in plasma sildenafil levels. fda.gov

Enzyme Induction: Conversely, co-administration with inducers of CYP enzymes can decrease plasma levels of sildenafil. In a study with healthy volunteers, the administration of bosentan (B193191) (a moderate inducer of CYP3A4 and CYP2C9) led to a 63% decrease in sildenafil's AUC. fda.gov Strong CYP3A4 inducers like rifampin are expected to cause even greater reductions in plasma sildenafil concentrations. fda.gov

Other Metabolic Effects: In diet-induced obese mice, sildenafil treatment was shown to alter the activity of key enzymes involved in glycolysis but did not significantly change the gene expression of major enzymes for glucose or fatty acid metabolism. researchgate.net

These studies demonstrate the critical importance of understanding the specific CYP enzymes that metabolize a drug, as co-administered drugs that inhibit or induce these enzymes can dramatically alter drug exposure and effect.

Forensic Chemical Analysis and Toxicological Research Strategies Involving Iso Sildenafil D3

Development of Analytical Methods for the Detection and Quantification of Illicit Sildenafil (B151) and its Analogs in Forensic Specimens

The detection of sildenafil and its undeclared analogs in a wide variety of forensic specimens, including counterfeit tablets, herbal supplements, and biological matrices, has necessitated the development of robust and sensitive analytical methods. encyclopedia.pubscispace.com Due to the complexity of these sample matrices, a combination of separation and detection techniques is often required for accurate identification and quantification. encyclopedia.pub

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), is a widely used technique for screening and quantifying sildenafil and its analogs. scispace.comturkjps.org Studies have successfully employed HPLC-UV to analyze counterfeit samples, revealing not only the presence of sildenafil but also significant variations in dosage, often far exceeding the maximum recommended therapeutic amount. scispace.com For instance, one study of 105 counterfeit samples found that 73 contained sildenafil in doses ranging from 4.3 to 453.2 mg per tablet. scispace.com

For greater specificity and sensitivity, particularly in identifying unknown analogs and in analyzing complex biological samples, mass spectrometry (MS) has become the method of choice. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) variation offer powerful tools for structural elucidation and quantification at very low levels. researchgate.netresearchgate.net These methods can identify a wide range of PDE-5 inhibitors and their metabolites in a single analytical run. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have also been reported for the determination of sildenafil in various formulations. turkjps.org

The following table summarizes various analytical methods used for the detection of sildenafil and its analogs in forensic contexts.

Analytical TechniqueCommon ApplicationKey Findings/CapabilitiesReference(s)
HPLC-UV/DAD Quantification in counterfeit tablets and herbal products.Able to separate and quantify sildenafil and its impurities; detected amounts significantly higher than therapeutic doses in seized samples. scispace.comturkjps.org
LC-MS/MS Comprehensive screening for known and unknown analogs in diverse matrices.High sensitivity and selectivity; capable of identifying over 80 different ED drug analogs in adulterated supplements. researchgate.netresearchgate.net
LC-HRMS (Orbitrap) Differentiation of isomeric compounds.Provides high-resolution mass data, enabling the distinction between isomers with identical mass but different structures. nih.govresearchgate.net
GC-MS Determination in pharmaceutical formulations.Provides an alternative chromatographic method for separation and mass-based detection. turkjps.org

Chromatographic and Spectrometric Differentiation of Sildenafil and Iso-Sildenafil in Complex Matrices

A significant analytical challenge in forensic chemistry is the differentiation of isomeric compounds. Isomers, such as sildenafil and iso-sildenafil, have the same molecular weight and elemental composition, making them indistinguishable by standard mass spectrometry alone. However, they can exhibit different biological activities and toxicological profiles, making their specific identification crucial. Iso-sildenafil is an unapproved synthetic analog of sildenafil sometimes found in illicit products. shimadzu-webapp.eu

The successful differentiation of these isomers relies on subtle differences in their physical and chemical properties, which can be exploited by advanced analytical techniques. researchgate.net

Chromatographic Separation: High-performance liquid chromatography is a key tool for separating isomers. While sildenafil and iso-sildenafil may have very close retention times, optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) can often achieve baseline separation. nih.govresearchgate.net For example, a study using a reverse-phase C18 column was able to chromatographically separate sildenafil from other analogs. researchgate.net

Mass Spectrometric Differentiation: Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing isomers. In an MS/MS experiment, the isomeric molecules are first ionized and isolated based on their identical mass-to-charge ratio (m/z). They are then fragmented, and the resulting product ions are analyzed. Due to their different chemical structures, sildenafil and iso-sildenafil break apart in distinct ways, producing unique "fingerprint" fragmentation patterns. shimadzu-webapp.euresearchgate.net High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap instruments, can measure the mass of these fragments with extremely high accuracy, further aiding in the confident identification of each isomer. researchgate.net For instance, researchers have successfully used high-resolution MS/MS to differentiate between four sildenafil-like and three thiosildenafil-like isomeric analogs by building a database of their unique fingerprint fragment ions. researchgate.net

The table below illustrates the principle of using characteristic fragment ions to differentiate between sildenafil and its analogs.

CompoundPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)Reference(s)
Sildenafil 475.21283, 100, 99 shimadzu-webapp.euresearchgate.net
Homosildenafil 489.26283, 113 shimadzu-webapp.eu
Isosildenafil 475.21(Different pattern from Sildenafil) shimadzu-webapp.eu

Application of Iso Sildenafil-d3 as an Internal Standard in Forensic Toxicology Assays for Adulterants

Quantitative analysis in forensic toxicology demands high accuracy and precision, as the results can have significant legal and public health implications. However, the analysis of analytes in complex matrices like blood, urine, or herbal extracts is prone to errors from sample preparation (e.g., incomplete extraction) and instrumental analysis (e.g., matrix effects like ion suppression). chiron.no To correct for these potential variations, a technique known as internal standard calibration is employed. lcms.cz

An ideal internal standard is a compound that is chemically and physically very similar to the analyte of interest but can be distinguished by the detector. chiron.no Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry. chiron.no In this context, this compound serves as an ideal internal standard for the quantification of iso-sildenafil and potentially other sildenafil analogs.

The principle behind using this compound is that, being nearly identical to the non-labeled iso-sildenafil, it will behave in the exact same manner during sample extraction, chromatography, and ionization in the mass spectrometer. chiron.no Any sample loss during preparation or any reduction in signal due to ion suppression will affect both the analyte (iso-sildenafil) and the internal standard (this compound) equally. chiron.no

Because this compound has a mass that is 3 Daltons higher than iso-sildenafil (due to the replacement of three hydrogen atoms with deuterium), the mass spectrometer can detect them as two distinct compounds. The quantification is then based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if the absolute signals fluctuate, leading to highly accurate and reproducible results. chiron.nolcms.cz This approach is widely used in forensic toxicology for the quantification of various drugs and their metabolites, including the use of testosterone-d3 (B3025694) for testosterone (B1683101) analysis and cocaine-d3 for cocaine analysis. lcms.czeurekakit.com

Computational and Theoretical Investigations of Iso Sildenafil Analog Structures

Quantum Chemical Approaches to Electron Density Distribution and Bonding Characteristics of Iso Sildenafil (B151)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules like iso-sildenafil. rsc.orgrsc.org These methods provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's reactivity, stability, and bonding characteristics.

DFT calculations can determine the optimized geometry of iso-sildenafil, revealing key bond lengths and angles. For instance, iso-sildenafil crystallizes in a monoclinic system with the space group P21/n. rsc.org The unit cell parameters have been computationally determined, providing a precise three-dimensional model of the molecule in its solid state. rsc.org

Theoretical studies on related structures, such as the tautomers of sildenafil, have utilized DFT methods like B3LYP and M06-2X to evaluate their relative stability in both the gas phase and in solution. researchgate.net Similar approaches applied to iso-sildenafil would allow for a thorough analysis of its electronic landscape. This includes mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack and characterizing the nature of the intramolecular bonds.

Table 1: Computed Crystallographic Data for Iso-Sildenafil

PropertyValue
Crystal SystemMonoclinic
Space GroupP21/n (14)
a (Å)9.7550
b (Å)7.6070
c (Å)32.568
β (°)94.741
V (ų)2408.5
Z4
Data sourced from computational studies. rsc.org

Analysis of Molecular Hirshfeld Surfaces and Electrostatic Potentials for Structural Insights

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netresearchgate.netmdpi.com By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface defines the region where a molecule makes close contact with its neighbors. nih.govresearchgate.net

For a molecule like iso-sildenafil, this analysis can reveal the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing. The surface is often color-mapped to highlight different properties. For example, a d_norm map uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively, thereby identifying key interaction points. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the Hirshfeld surface. The MEP is a valuable descriptor for understanding a molecule's reactivity, with negative potential regions (typically colored red) indicating electron-rich areas that are susceptible to electrophilic attack, and positive regions (blue) indicating electron-poor areas prone to nucleophilic attack. researchgate.net For iso-sildenafil, this analysis would provide critical insights into its interaction patterns and potential binding sites.

Table 2: Representative Data from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution
H···H> 40%
C···H> 20%
O···H> 10%
N···H> 5%
S···H< 5%
Note: This table presents hypothetical data typical for organic molecules rich in hydrogen, carbon, oxygen, nitrogen, and sulfur to illustrate the output of a Hirshfeld surface analysis. Specific data for iso-sildenafil-d3 is not yet available in published literature.

Comparative Structural and Electronic Property Analysis between Iso Sildenafil and Sildenafil

Comparative computational studies of iso-sildenafil and sildenafil are essential for understanding how the isomeric difference in their structures influences their properties. Sildenafil citrate, for instance, crystallizes in an orthorhombic system (space group Pbca), which is different from the monoclinic system of iso-sildenafil. rsc.org

Molecular dynamics (MD) simulations and conformational analysis can be employed to compare the flexibility and accessible conformations of both isomers in different environments. chemrxiv.orgacs.org Such studies on sildenafil have identified multiple conformational isomers and the energetic barriers between them, providing a dynamic view of its molecular behavior. chemrxiv.orgacs.org A similar analysis for iso-sildenafil would highlight differences in their conformational landscapes, which could have implications for their biological activity.

DFT calculations can also be used to compare their electronic properties directly. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Comparing these values for iso-sildenafil and sildenafil would provide a quantitative measure of their relative electronic stabilities and reactivities.

Table 3: Comparative Computed Properties of Sildenafil and Iso-Sildenafil

PropertySildenafilIso-Sildenafil
Crystal SystemOrthorhombicMonoclinic
Space GroupPbca (61)P21/n (14)
Molecular FormulaC₂₂H₃₀N₆O₄SC₂₂H₃₀N₆O₄S
Structural data sourced from computational studies. rsc.org

Role of Iso Sildenafil D3 in Reference Standards and Quality Assurance for Pharmaceutical Research

Utilization as a Certified Reference Material (CRM) in Analytical Research Laboratories

In analytical research, the reliability of any measurement is fundamentally dependent on the quality of the reference materials used for calibration and control. Iso Sildenafil-d3 serves as a high-quality Certified Reference Material (CRM) for this purpose. A CRM is a standard that has been characterized by metrologically valid procedures for one or more specified properties and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. caymanchem.com High-quality CRMs are often produced and certified under stringent international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsupelco.com.tw

The use of a stable isotope-labeled compound like this compound is particularly advantageous. clearsynth.com Because its chemical structure is nearly identical to the unlabeled analyte (Iso Sildenafil), it co-elutes and exhibits similar ionization efficiency in mass spectrometry-based methods. However, its increased mass due to the three deuterium (B1214612) atoms allows it to be distinguished by the detector. numberanalytics.com This property makes it an ideal internal standard for the quantification of Iso Sildenafil (B151), ensuring that variations in sample preparation or instrument response are accurately corrected. nih.gov Analytical research laboratories utilize this compound to calibrate instrumentation, verify analytical performance, and ensure that the quantitative data generated for the corresponding impurity are accurate and defensible. clearsynth.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
IUPAC Name 4-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-1-piperazineacetic acid-d3 pharmaffiliates.comlgcstandards.com
CAS Number 1794829-17-6 pharmaffiliates.comlgcstandards.com
Molecular Formula C₂₂H₂₇D₃N₆O₄S pharmaffiliates.comcymitquimica.com
Molecular Weight 477.59 / 477.60 g/mol pharmaffiliates.comcymitquimica.com

Application in Analytical Method Validation (AMV) and Quality Control (QC) in Pharmaceutical Development

Analytical Method Validation (AMV) is a mandatory process in pharmaceutical development that demonstrates an analytical procedure is suitable for its intended purpose. monadlabtech.com Likewise, Quality Control (QC) involves routine testing to ensure that drug products meet their specified quality attributes. synzeal.com In both AMV and QC, especially for chromatographic techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable tools for achieving high-quality data. resolvemass.canih.gov

This compound is applied as an internal standard to enhance the accuracy and precision of methods designed to quantify sildenafil impurities. clearsynth.com During method validation, it is used to assess critical parameters such as:

Accuracy: By adding a known amount of this compound to samples and calibration standards, analysts can more accurately determine the concentration of the target analyte, compensating for losses during sample extraction or matrix-induced signal suppression or enhancement. musechem.comchromatographyonline.com

Precision: The use of an internal standard helps to minimize variability in results, both within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). acs.org

Robustness: The method's resilience to small, deliberate variations in analytical parameters can be more reliably evaluated, as the internal standard provides a constant reference point. numberanalytics.com

Linearity: It helps establish a reliable concentration range over which the analytical response is directly proportional to the analyte concentration. musechem.com

In routine QC testing, this compound is added to every sample to monitor the performance of the analytical method over time, ensuring consistent and reliable results for impurity profiling. numberanalytics.commusechem.com This is crucial for confirming that the levels of impurities like Iso Sildenafil remain within the strict limits set by regulatory bodies.

Table 2: Key Parameters in Analytical Method Validation Using an Internal Standard

Validation Parameter Role of this compound (as Internal Standard) Source(s)
Accuracy / Trueness Corrects for sample matrix effects and variations in recovery, ensuring the measured value is close to the true value. acs.org
Precision (Repeatability & Intermediate Precision) Normalizes the analyte signal, reducing variability from injections and instrument fluctuations to demonstrate method consistency. acs.org
Specificity / Selectivity Helps confirm that the analyte signal is free from interference by co-eluting with the analyte and showing a distinct mass-to-charge ratio. chromatographyonline.com
Limit of Quantification (LOQ) Improves signal-to-noise ratio, allowing for the reliable and precise measurement of the analyte at low concentrations. musechem.com
Linearity & Range Ensures a consistent response ratio (analyte/internal standard) across a defined concentration range, confirming the method's quantitative capability. lcms.cz

Contribution to Ensuring Data Traceability and Inter-Laboratory Comparability in Research Settings

Data traceability and inter-laboratory comparability are cornerstones of modern, collaborative pharmaceutical science. Traceability ensures that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. acs.org Comparability ensures that results from different laboratories are reliable and can be equated, a process often verified through inter-laboratory comparison studies, also known as ring tests. pensoft.neteuropa.eu

The use of a common, well-characterized internal standard like this compound is fundamental to achieving both objectives. By incorporating this compound into the analytical workflow, laboratories create a normalized data set that is less susceptible to systemic variations. nih.gov These variations can arise from differences in instrumentation, analytical columns, environmental conditions, or operator techniques.

In inter-laboratory studies, providing each participating lab with the same batch of this compound as an internal standard is a critical step. nih.gov This practice significantly improves the reproducibility of the analytical method across different sites. nih.gov It allows for a more accurate assessment of the method's performance by minimizing between-laboratory variation and isolating discrepancies in sample preparation or data processing. nih.govacs.org Ultimately, this ensures that data generated in one research facility can be confidently compared with data from another, facilitating collaborative research and regulatory submissions.

Table 3: Impact of Internal Standards on Inter-Laboratory Precision

Metric Without Internal Standard Normalization With Internal Standard Normalization Source(s)
Inter-Laboratory Coefficient of Variation (CV%) Higher (e.g., >20-30%) Lower (e.g., <15-20%) nih.govnih.gov
Data Comparability Reduced; results may show significant bias between labs. Improved; allows for more direct comparison of quantitative results. europa.eunih.gov
Identification of Method Bias Difficult to distinguish from systemic lab-to-lab variation. Easier to identify true methodological biases or errors. nih.gov

Q & A

Q. How is Iso Sildenafil-d3 synthesized and characterized in preclinical research?

Synthesis typically involves deuterium labeling at specific positions of the sildenafil backbone using isotopic exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% d3). Stability studies under controlled storage conditions (e.g., −80°C, inert atmosphere) should accompany synthesis to ensure structural integrity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Sildenafil-d8) to minimize matrix effects. Method validation should include specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Calibration curves must account for isotopic interference from endogenous sildenafil metabolites .

Q. How do researchers ensure batch-to-batch consistency in this compound production?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs) like isotopic purity and residual solvents.
  • Use process analytical technology (PAT) for real-time monitoring.
  • Validate methods per ICH Q2(R2) guidelines, including forced degradation studies to assess stability under stress conditions (heat, light, pH extremes) .

Advanced Research Questions

Q. What experimental design optimizes pharmacokinetic studies of this compound in deuterium-labeling contexts?

Adopt a crossover design with non-deuterated sildenafil as a control to assess isotopic effects on metabolism. Key parameters:

  • Sample size calculation using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC or Cmax.
  • Pharmacokinetic modeling (e.g., non-compartmental analysis) to compare clearance rates and half-life.
  • Include washout periods (≥5 half-lives) to prevent carryover effects .

Q. How can researchers resolve contradictions in metabolic pathway data for this compound?

Apply multi-omics integration :

  • Pair LC-MS/MS metabolite profiling with CYP450 isoform-specific inhibition assays to identify enzymatic contributions.
  • Use statistical discrepancy analysis (e.g., Bland-Altman plots) to compare in vitro (microsomal) and in vivo (plasma) metabolite ratios.
  • Cross-validate findings via stable isotope tracer studies in hepatocyte models .

Q. What strategies mitigate bias in cross-species extrapolation of this compound toxicity data?

  • Conduct allometric scaling with ≥3 species (e.g., rat, dog, primate) to predict human-equivalent doses.
  • Apply toxicogenomics to identify conserved pathways (e.g., PDE5 inhibition) vs. species-specific responses.
  • Use Bayesian hierarchical models to weight data quality and reduce overfitting .

Methodological Frameworks

  • For hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in PDE5 inhibitor pharmacology .
  • For clinical correlation : Follow ICH E3 guidelines for structuring pharmacokinetic reports, including stratification by demographic covariates (age, renal/hepatic function) .

Note : Avoid reliance on non-peer-reviewed platforms (e.g., ). Prioritize methodologies validated in regulatory guidelines or high-impact journals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.